M-Xylene-D4 (ring-D4)
Overview
Description
M-Xylene-D4 (ring-D4) is a deuterated form of m-xylene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is widely used in scientific research and industry due to its unique properties, such as its stability and the ability to trace chemical reactions using nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-Xylene-D4 (ring-D4) typically involves the deuteration of m-xylene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of M-Xylene-D4 (ring-D4) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The deuterated product is then purified using distillation or chromatography techniques to obtain high-purity M-Xylene-D4 (ring-D4) .
Chemical Reactions Analysis
Types of Reactions
M-Xylene-D4 (ring-D4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of m-toluic acid and isophthalic acid.
Reduction: Reduction reactions can convert M-Xylene-D4 (ring-D4) to deuterated forms of m-xylene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the deuterated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include deuterated derivatives of m-toluic acid, isophthalic acid, and various substituted m-xylene compounds .
Scientific Research Applications
M-Xylene-D4 (ring-D4) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of aromatic hydrocarbons in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of deuterated materials for use in electronics and advanced materials
Mechanism of Action
The mechanism by which M-Xylene-D4 (ring-D4) exerts its effects is primarily through its deuterium atoms, which provide a distinct NMR signal. This allows researchers to trace the compound’s behavior in chemical reactions and biological systems. The deuterium atoms also influence the compound’s reactivity and stability, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
M-Xylene: The non-deuterated form of M-Xylene-D4 (ring-D4), used in similar applications but lacks the distinct NMR signal provided by deuterium.
P-Xylene-D4: Another deuterated xylene isomer, with deuterium atoms on the para positions of the benzene ring.
O-Xylene-D4: Deuterated ortho-xylene, with deuterium atoms on the ortho positions of the benzene ring.
Uniqueness
M-Xylene-D4 (ring-D4) is unique due to its specific deuteration pattern, which provides distinct NMR signals and influences its chemical reactivity. This makes it particularly useful in studies requiring precise tracing of chemical reactions and metabolic pathways .
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425420-97-9 | |
Record name | 425420-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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